molecular formula C13H20N2 B1517865 2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-4-amine CAS No. 1099643-86-3

2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-4-amine

Cat. No.: B1517865
CAS No.: 1099643-86-3
M. Wt: 204.31 g/mol
InChI Key: WUXZIMTVPUKZAI-UHFFFAOYSA-N
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Description

2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-4-amine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biofuel Production and Biochemical Synthesis

Pentanol isomers, closely related to the target compound in structural terms, are highlighted for their potential in biofuel applications. Metabolic engineering has paved the way for microbial strains capable of producing pentanol isomers, signifying a promising area for renewable energy sources (Cann & Liao, 2009). This research underscores the importance of developing efficient production methods for compounds with significant industrial and environmental applications.

Chemical Synthesis and Material Science

In the realm of organic synthesis, bicyclo[1.1.1]pentanes, which share a connection to the core structure of interest through the concept of strain in molecular scaffolds, have been identified as effective bioisosteres for various functional groups. Techniques to functionalize these structures have been developed, demonstrating the versatility of small, strained ring systems in medicinal chemistry and material science (Hughes et al., 2019). These methodologies not only expand the toolkit for drug discovery but also offer pathways for creating novel materials.

Catalysis and Reaction Mechanisms

Research on the dehydration of amino alcohols over rare earth oxides reveals the potential for selective synthesis of unsaturated amines, a category to which our compound of interest could belong (Ohta, Yamada, & Sato, 2016). Such catalytic processes are crucial for the efficient production of chemicals with wide-ranging applications in industry and pharmaceuticals.

Bioconjugation and Peptide Labeling

The development of methods for the strain-release functionalization of heteroatoms presents a groundbreaking approach to modify bioisosteres, including small, strained ring systems (Lopchuk et al., 2017). This technique opens new avenues for the synthesis of complex molecules, potentially including derivatives of the compound , thereby facilitating advancements in drug development and biochemistry.

Properties

IUPAC Name

2-pentan-2-yl-1,3-dihydroisoindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-5-10(2)15-8-11-6-4-7-13(14)12(11)9-15/h4,6-7,10H,3,5,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXZIMTVPUKZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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